molecular formula C18H17N3OS B2890750 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2035001-53-5

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2890750
CAS No.: 2035001-53-5
M. Wt: 323.41
InChI Key: BLJXYADJWDYCRA-VOTSOKGWSA-N
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Description

“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A new monomer, N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT), was synthesized and characterized by Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thiophene ring as a key component. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different compounds to form thiophene derivatives .

Scientific Research Applications

Heterocyclic Synthesis and Characterization

  • Unexpected Reaction and Mechanism Study : A study explored the reaction mechanisms of related heterocyclic compounds, indicating the potential for complex rearrangements and novel product formation, which could be relevant to understanding the reactivity of the specified compound (Ledenyova et al., 2018).
  • Synthesis of Derivatives with Anticancer Potential : Research into the synthesis and characterization of celecoxib derivatives demonstrates the process of modifying heterocyclic compounds to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, offering a framework for developing therapeutic agents (Küçükgüzel et al., 2013).
  • Anti-Tumor Agents Development : A synthesis approach led to new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities, highlighting the potential medicinal applications of such compounds (Gomha et al., 2016).

Material Science Applications

  • Electrochemical and Electrochromic Properties : Investigation into the electrochemical and electrochromic properties of derivatives introduces different acceptor groups, showing how structural modifications can influence material properties, potentially guiding the development of materials for electronic applications (Hu et al., 2013).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity Studies : Research on amido linked heterocycles reveals antimicrobial activities, suggesting the potential use of structurally similar compounds in developing new antimicrobial agents (Padmavathi et al., 2011).
  • Antioxidant and Anti-inflammatory Screening : Thiopyrano[2,3-d]thiazoles based on cinnamic acid amides were investigated for their antioxidant and anti-inflammatory activities, indicating the potential for similar compounds to be developed for therapeutic applications (Lozynskyi et al., 2015).

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future research may continue to explore the synthesis of new thiophene derivatives and their potential applications .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-9,11,13-14H,10,12H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXYADJWDYCRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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